molecular formula C20H16ClFN2O2 B2957975 2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide CAS No. 1147364-53-1

2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide

Cat. No. B2957975
CAS RN: 1147364-53-1
M. Wt: 370.81
InChI Key: IPBAYBIJMOHWIU-UHFFFAOYSA-N
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Description

2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a pyridine-based compound that has shown potential in various applications, including medicinal chemistry and drug discovery.

Scientific Research Applications

2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication. The compound has also been shown to modulate the immune system and reduce oxidative stress.
Biochemical and Physiological Effects:
2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. The compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide is its broad range of potential applications in scientific research. The compound is relatively easy to synthesize and can be modified to improve its potency and selectivity. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on 2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide. One of the directions is to further investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore its potential as a modulator of the immune system and its role in reducing oxidative stress. Additionally, further studies are needed to evaluate the toxicity and safety of this compound in preclinical and clinical studies.

Synthesis Methods

The synthesis of 2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with 4-[(3-fluorophenyl)methoxy]benzylamine in the presence of a suitable catalyst. The reaction is carried out in a solvent under controlled conditions, and the product is purified using standard techniques.

properties

IUPAC Name

2-chloro-N-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c21-19-18(5-2-10-23-19)20(25)24-12-14-6-8-17(9-7-14)26-13-15-3-1-4-16(22)11-15/h1-11H,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBAYBIJMOHWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CNC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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